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molecular formula C10H6F4N2 B8639967 7-Fluoro-5-trifluoromethyl-isoquinolin-3-ylamine CAS No. 956100-74-6

7-Fluoro-5-trifluoromethyl-isoquinolin-3-ylamine

Cat. No. B8639967
M. Wt: 230.16 g/mol
InChI Key: UNBBJDNYUTVMAY-UHFFFAOYSA-N
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Patent
US07998978B2

Procedure details

Scheme O was used for the preparation of 5-fluoro-8-methylisoquinolin-3-amine from 12.0 g of 5-ethoxy-4-(ethoxymethyl)-1-[3-fluoro-5-(trifluoromethyl)phenyl]pentane-2,3-diimine start material to give 5.9 g, yield 69.4%. 1H NMR (400 MHz, DMSO-d6) ppm 6.39 (s, 2H), 6.77 (d, J=1.01 Hz, 1H), 7.91 (dd, J 9.06, 2.52 Hz, 1H), 7.97 (dd, J=8.81, 2.27 Hz, 1H), 8.94 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-ethoxy-4-(ethoxymethyl)-1-[3-fluoro-5-(trifluoromethyl)phenyl]pentane-2,3-diimine
Quantity
12 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1C=CC(C)=C2C=1[CH:4]=[C:5]([NH2:13])[N:6]=C2.C(OCC(COCC)C(=N)C(=N)[CH2:21][C:22]1[CH:27]=[C:26]([C:28]([F:31])([F:30])[F:29])[CH:25]=[C:24]([F:32])[CH:23]=1)C>>[F:32][C:24]1[CH:23]=[C:22]2[C:27]([CH:4]=[C:5]([NH2:13])[N:6]=[CH:21]2)=[C:26]([C:28]([F:29])([F:30])[F:31])[CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2C=C(N=CC2=C(C=C1)C)N
Name
5-ethoxy-4-(ethoxymethyl)-1-[3-fluoro-5-(trifluoromethyl)phenyl]pentane-2,3-diimine
Quantity
12 g
Type
reactant
Smiles
C(C)OCC(C(C(CC1=CC(=CC(=C1)C(F)(F)F)F)=N)=N)COCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 5.9 g, yield 69.4%

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C2C=C(N=CC2=C1)N)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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